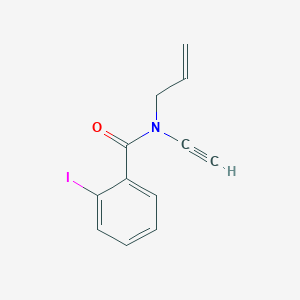
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of ethylsulfanyl groups at the 5 and 6 positions and phenyl groups at the 1 and 3 positions of the benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the formation of the benzothiophene core through cyclization reactions.
Introduction of Ethylsulfanyl Groups: Ethylsulfanyl groups are introduced at the 5 and 6 positions using ethylthiol in the presence of a suitable catalyst.
Attachment of Phenyl Groups: Phenyl groups are attached at the 1 and 3 positions through Friedel-Crafts alkylation reactions using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene involves its interaction with specific molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity. The phenyl groups contribute to the compound’s stability and ability to interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Bis(n-octyloxy)-1,3-diphenyl-2-benzothiophene: Similar structure but with n-octyloxy groups instead of ethylsulfanyl groups.
5,6-Bis(4-formylbenzyl)-1,3-diphenyl-2-benzothiophene: Contains formylbenzyl groups instead of ethylsulfanyl groups.
Uniqueness
5,6-Bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene is unique due to the presence of ethylsulfanyl groups, which impart distinct redox properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
643767-92-4 |
|---|---|
Molekularformel |
C24H22S3 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
5,6-bis(ethylsulfanyl)-1,3-diphenyl-2-benzothiophene |
InChI |
InChI=1S/C24H22S3/c1-3-25-21-15-19-20(16-22(21)26-4-2)24(18-13-9-6-10-14-18)27-23(19)17-11-7-5-8-12-17/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
BXXRRSHLVAJFCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC2=C(SC(=C2C=C1SCC)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)


![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
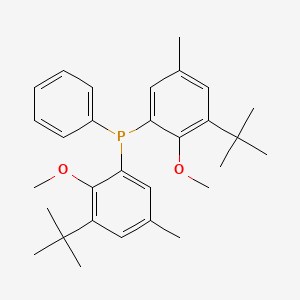
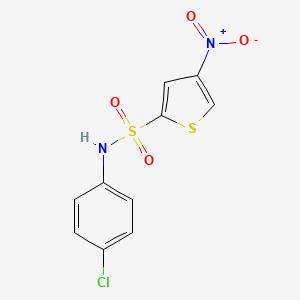
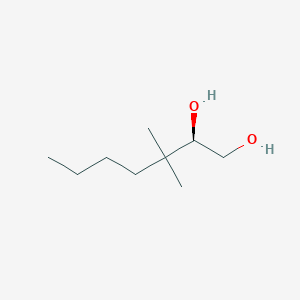
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
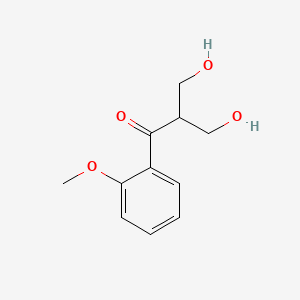
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
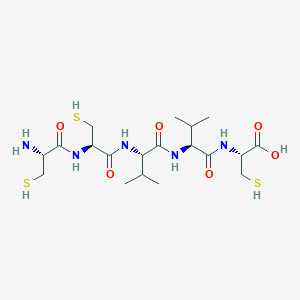
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
